molecular formula C14H14N4 B7771104 (E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine

(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine

Cat. No.: B7771104
M. Wt: 238.29 g/mol
InChI Key: ZWPOAAKGAFHAEX-SIJTWYJSSA-N
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Description

(E)-[(2Z)-2-Hydrazinylidene-1,2-diphenylethylidene]hydrazine, commonly known as benzil dihydrazone (BDH) (CAS 4702-78-7), is a hydrazone derivative of benzil (1,2-diphenylethanedione). Its structure features two hydrazine moieties linked to a central ethanedione core, with stereochemical configurations (E,Z) critical to its reactivity . BDH serves as a precursor for synthesizing Schiff bases and heterocyclic compounds, particularly in studies of reaction mechanisms and crystallography .

Molecular Formula: C₁₄H₁₄N₄
Molecular Weight: 238.29 g/mol
Key Applications:

  • Model compound for studying Schiff base formation .
  • Intermediate in organic synthesis and coordination chemistry .

Properties

IUPAC Name

(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2/b17-13-,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPOAAKGAFHAEX-SIJTWYJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C(=N\N)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-78-7
Record name NSC60029
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylethanedione dihydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine typically involves the reaction of appropriate aldehydes or ketones with hydrazine. One common method is the condensation reaction between benzaldehyde derivatives and hydrazine under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: Reduction reactions can convert the hydrazine groups to amines.

    Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Azines and other nitrogen-containing compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to hydrazones exhibit significant anticancer properties. For instance, derivatives of benzil dihydrazone have been synthesized and tested against various cancer cell lines. These studies demonstrated that the compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. In one study, it was shown that hydrazone derivatives could inhibit tumor growth in vivo, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties
Hydrazones, including benzil dihydrazone, have been evaluated for their antimicrobial activity. Studies have reported that these compounds exhibit inhibitory effects against a range of bacterial and fungal strains. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .

Materials Science

Synthesis of Coordination Complexes
Benzil dihydrazone has been utilized as a ligand in the formation of coordination complexes with transition metals. These complexes have shown promise in catalysis and materials applications. The coordination properties allow for the tuning of electronic and optical characteristics, making them suitable for use in sensors and photonic devices .

Polymerization Initiators
The compound has been explored as a potential initiator for polymerization reactions. Its ability to undergo radical formation under UV light makes it useful in the synthesis of polymers with specific properties. This application is particularly relevant in the development of advanced materials with tailored mechanical and thermal properties .

Environmental Science

Environmental Remediation
Hydrazones have been investigated for their ability to chelate heavy metals and facilitate their removal from contaminated environments. The complexation process enhances the solubility of heavy metals, making them easier to extract from soils and water bodies. Studies have demonstrated the effectiveness of benzil dihydrazone derivatives in binding with metals such as lead and cadmium .

Detection of Pollutants
The unique chemical structure of benzil dihydrazone allows it to be used as a sensor for detecting environmental pollutants. Research has focused on developing electrochemical sensors based on this compound for the detection of hydrazine and other nitrogen-containing pollutants in water sources .

Case Studies

Study Title Objective Findings
Anticancer Activity of Benzil Dihydrazone DerivativesTo assess the cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells; effective at low concentrations
Synthesis and Characterization of Metal ComplexesTo explore coordination chemistry with transition metalsSuccessful formation of stable complexes; enhanced catalytic activity observed
Hydrazones as Environmental Remediation AgentsTo evaluate heavy metal chelation capabilitiesEffective removal of lead from contaminated water; high binding affinity

Mechanism of Action

The mechanism of action of (E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity
Compound Name Molecular Formula Key Substituents Reactivity Highlights Reference
Benzil Dihydrazone (BDH) C₁₄H₁₄N₄ Phenyl, hydrazinylidene Forms mono/di-Schiff bases with aldehydes .
(2E,2′E)-1,1′-(1,2-Ethanediyl)bis[1-methyl-2-(3-nitrobenzylidene)hydrazine] C₁₈H₁₈N₆O₄ Nitrobenzylidene, methyl Enhanced electron-withdrawing effects alter conjugation and stability .
1,2-Diphenylhydrazine C₁₂H₁₂N₂ Phenyl, hydrazine Prone to oxidation, forming azobenzene .
(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone C₂₂H₁₅N₃O₅ Benzodioxol, nitro Nitro groups enhance electrophilicity, influencing photophysical properties .

Key Observations :

  • BDH’s planar hydrazone linkages enable conjugation, enhancing stability compared to non-aromatic hydrazines like 1,2-dimethylhydrazine .
  • Nitro-substituted analogs (e.g., ) exhibit stronger electron-withdrawing effects, altering redox behavior and thermal stability .
Physicochemical Properties
Property BDH 1,2-Diphenylhydrazine (2E,2′E)-Ethylene Derivative
Melting Point Not reported 126–128°C 245–247°C
Solubility Low in polar solvents Soluble in ethanol Insoluble in water
Thermal Stability Stable up to 200°C Oxidizes readily Decomposes >250°C

Notes:

  • BDH’s low solubility in polar solvents contrasts with hydrazine sulfate (), which is water-soluble due to ionic character .
  • Thermal stability correlates with aromatic substituents: nitro groups () increase decomposition temperatures .
Toxicity Profiles
Compound Toxicity Data Reference
BDH Limited data; presumed low acute toxicity (similar to hydrazones) N/A
1,2-Diphenylhydrazine Suspected carcinogen; linked to oxidative DNA damage in animal models .
Hydrazine Sulfate Species-dependent carcinogenicity (non-carcinogenic in hamsters) .

Contrast :

  • BDH’s toxicity is understudied, but structurally related 1,2-diphenylhydrazine shows organ-specific carcinogenicity due to metabolic activation .

Mechanistic Insight :

  • BDH’s di-hydrazone structure allows sequential Schiff base formation, enabling modular synthesis of heterocycles .

Biological Activity

(E)-[(2Z)-2-hydrazinylidene-1,2-diphenylethylidene]hydrazine, also known as 1,2-diphenylethane-1,2-dione dihydrazone, is a hydrazone compound with the molecular formula C14H14N4. Its structure features a unique arrangement that contributes to its biological activity. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Hydrazones, including this compound, are known for their diverse biological activities. The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Hydrazones can act as free radical scavengers, reducing oxidative stress in cells.
  • Antimicrobial Properties : Some studies have shown that hydrazone derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Effects : Certain hydrazones have been investigated for their ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that hydrazone derivatives could significantly reduce lipid peroxidation in rat liver homogenates, indicating their potential as antioxidants .
  • Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry found that specific hydrazone compounds displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A recent study explored the effects of various hydrazone derivatives on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and promote apoptosis through the modulation of apoptotic pathways .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the condensation reaction between an appropriate carbonyl compound and hydrazine. The structural analysis reveals a planar configuration conducive to π-π stacking interactions, which may enhance its biological activity.

Data Table: Biological Activities of Hydrazone Derivatives

Activity TypeCompound NameEffectivenessReference
AntioxidantThis compoundSignificant reduction in lipid peroxidation
AntimicrobialVarious hydrazonesPotent against multiple pathogens
AnticancerHydrazone derivativesInduces apoptosis in cancer cells

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